4-(3-Chloro-4-methoxyphenyl)benzaldehyde

Catalog No.
S14673482
CAS No.
92103-16-7
M.F
C14H11ClO2
M. Wt
246.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Chloro-4-methoxyphenyl)benzaldehyde

CAS Number

92103-16-7

Product Name

4-(3-Chloro-4-methoxyphenyl)benzaldehyde

IUPAC Name

4-(3-chloro-4-methoxyphenyl)benzaldehyde

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

InChI

InChI=1S/C14H11ClO2/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-9H,1H3

InChI Key

MGGYTOLVKTYBNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)Cl

4-(3-Chloro-4-methoxyphenyl)benzaldehyde is an organic compound characterized by its aromatic structure, featuring a benzaldehyde functional group attached to a phenyl ring that carries a chloro and a methoxy substituent. Its molecular formula is C14H12ClO2C_{14}H_{12}ClO_2, and it has a molecular weight of approximately 252.7 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of electron-withdrawing chloro and electron-donating methoxy groups, which influence its chemical reactivity and biological activity.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 4-(3-Chloro-4-methoxyphenyl)benzoic acid.
  • Reduction: The aldehyde can be reduced to yield 4-(3-Chloro-4-methoxyphenyl)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under appropriate conditions.

The reactions are influenced by the substituents on the aromatic rings, which modulate electronic effects and sterics.

The synthesis of 4-(3-Chloro-4-methoxyphenyl)benzaldehyde can be achieved through several methods:

  • Starting Materials: Typically involves the reaction of 3-chloro-4-methoxyacetophenone with suitable reagents in a solvent like methanol or ethanol.
  • Reaction Conditions: The reaction may require heating and the presence of catalysts or bases to facilitate the formation of the desired product.
  • Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the compound in high purity.

4-(3-Chloro-4-methoxyphenyl)benzaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: It can be used in creating specialty chemicals with tailored properties for industrial applications.

Studies focusing on the interaction of 4-(3-Chloro-4-methoxyphenyl)benzaldehyde with biomolecules could reveal insights into its mechanism of action. Such studies typically examine how the compound interacts with enzymes or receptors at a molecular level, potentially leading to inhibition or modulation of biological pathways. Understanding these interactions is crucial for assessing its viability as a pharmaceutical candidate.

Several compounds share structural similarities with 4-(3-Chloro-4-methoxyphenyl)benzaldehyde, each possessing unique characteristics:

Compound NameStructural FeaturesUniqueness
3-Chloro-4-methoxybenzaldehydeLacks additional phenyl ringSimpler structure with only one aromatic system
2-Chloro-3-methoxybenzaldehydeDifferent positioning of chloro and methoxy groupsVariations in electronic effects due to positioning
4-MethoxybenzaldehydeNo chloro substituentLacks halogen substitution, affecting reactivity
3-Bromo-4-methoxybenzaldehydeBromine instead of chlorineDifferent halogen affecting reactivity
2-Chloro-5-methoxybenzaldehydeDifferent position of methoxy groupVariation in spatial arrangement

Uniqueness

The uniqueness of 4-(3-Chloro-4-methoxyphenyl)benzaldehyde lies in its combination of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on distinct positions of the phenyl rings. This unique arrangement significantly influences its chemical behavior and potential applications in medicinal chemistry compared to other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

246.0447573 g/mol

Monoisotopic Mass

246.0447573 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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